molecular formula C7H12 B075545 2,3-Dimethyl-1,3-pentadiene CAS No. 1113-56-0

2,3-Dimethyl-1,3-pentadiene

Cat. No.: B075545
CAS No.: 1113-56-0
M. Wt: 96.17 g/mol
InChI Key: PCCCQOGUVCNYOI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C7H12. It is a type of diene, which means it contains two double bonds. This compound is known for its reactivity due to the presence of these conjugated double bonds, making it a valuable intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-1,3-pentadiene can be synthesized through several methods. One common approach involves the dehydrogenation of 2,3-dimethylpentane. This process typically requires a catalyst such as platinum or palladium and is conducted at high temperatures to facilitate the removal of hydrogen atoms .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale dehydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of starting materials into the desired product. The use of advanced catalysts and optimized reaction parameters helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,3-pentadiene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-1,3-pentadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,3-pentadiene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. The double bonds can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they react with dienophiles to form cyclic compounds. This reactivity is due to the electron-rich nature of the double bonds, which makes them susceptible to attack by electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-1,3-pentadiene is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 2 and 3 positions provides steric hindrance and electronic effects that influence its chemical behavior, making it distinct from other dienes .

Properties

IUPAC Name

2,3-dimethylpenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-5-7(4)6(2)3/h5H,2H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCCQOGUVCNYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101015875
Record name 2,3-dimethyl-1,3-pentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-56-0
Record name 2,3-Dimethyl-1,3-pentadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dimethyl-1,3-pentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101015875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-1,3-pentadiene
Reactant of Route 2
2,3-Dimethyl-1,3-pentadiene
Reactant of Route 3
2,3-Dimethyl-1,3-pentadiene
Reactant of Route 4
2,3-Dimethyl-1,3-pentadiene
Reactant of Route 5
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Reactant of Route 6
2,3-Dimethyl-1,3-pentadiene

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